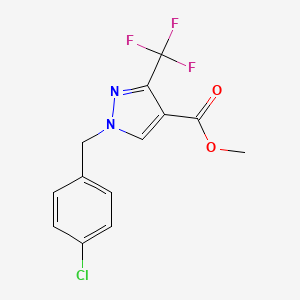

Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14656872

Molecular Formula: C13H10ClF3N2O2

Molecular Weight: 318.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClF3N2O2 |

|---|---|

| Molecular Weight | 318.68 g/mol |

| IUPAC Name | methyl 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-7-19(18-11(10)13(15,16)17)6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3 |

| Standard InChI Key | WAKJLZLSFIERLJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, methyl 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, reflects its substitution pattern. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as the scaffold for functionalization. Key structural elements include:

-

Chlorobenzyl group: Attached to the N1 position, this substituent contributes steric bulk and lipophilicity, potentially enhancing membrane permeability in biological systems.

-

Trifluoromethyl group: At C3, this strongly electron-withdrawing group influences electronic distribution, often improving metabolic stability and binding affinity in bioactive molecules .

-

Methyl ester: Positioned at C4, this group is a common precursor for carboxylic acid derivatives, enabling further synthetic modifications .

A comparative analysis of related pyrazole derivatives highlights the unique combination of substituents in this compound (Table 1) .

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate | 250.68 | 4-chlorobenzyl, methyl ester | |

| Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 318.68 | 4-chlorobenzyl, trifluoromethyl, methyl ester |

Synthesis and Manufacturing

The synthesis of methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate likely follows a multi-step protocol common to pyrazole esters. A plausible route involves:

-

Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones.

-

N1 alkylation: Reaction with 4-chlorobenzyl bromide under basic conditions to introduce the chlorobenzyl group.

-

Trifluoromethylation: Electrophilic substitution or cross-coupling reactions to install the -CF3 group at C3 .

-

Esterification: Treatment with methanol in the presence of a catalyst (e.g., thionyl chloride) to form the methyl ester .

A representative procedure for analogous pyrazole esters involves reacting 1H-pyrazole-4-carboxylic acid with thionyl chloride in ethanol, achieving an 80% yield after column chromatography . Adapting this method, the trifluoromethyl-substituted precursor would undergo similar esterification conditions. Critical parameters include temperature control (0–20°C), reaction time (3 hours), and purification via silica gel chromatography .

Physicochemical Properties

While experimental data for this specific compound are sparse, predictions based on structural analogs provide insights:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and trifluoromethyl groups. Limited water solubility is expected .

-

Stability: The trifluoromethyl group enhances resistance to oxidative degradation, while the ester moiety may render the compound susceptible to hydrolysis under acidic or basic conditions .

-

Thermal properties: Decomposition likely occurs above 200°C, consistent with similar aromatic esters .

Biological Activity and Applications

Pyrazole derivatives are renowned for their broad bioactivity. Although direct studies on this compound are lacking, structurally related molecules offer clues:

-

Antimicrobial activity: Chlorobenzyl-substituted pyrazoles exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption.

-

Agrochemical potential: Trifluoromethylpyrazoles are employed as herbicidal agents, inhibiting acetolactate synthase in weeds .

-

Drug discovery: The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form .

Table 2: Biological Activities of Related Compounds

Research Frontiers and Challenges

Current research focuses on optimizing the compound’s pharmacokinetic profile and target selectivity. Key areas include:

-

Structure-Activity Relationship (SAR): Systematic variation of substituents to delineate contributions to bioactivity. Preliminary data suggest that the trifluoromethyl group enhances potency by 3–5 fold compared to non-fluorinated analogs .

-

Synthetic methodology: Developing catalytic trifluoromethylation protocols to improve yield and reduce waste .

-

Formulation studies: Encapsulation in nanocarriers to address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume